molecular formula C9H8N2O2 B3161315 1-(3-Aminofuro[3,2-b]pyridin-2-yl)ethanone CAS No. 869789-21-9

1-(3-Aminofuro[3,2-b]pyridin-2-yl)ethanone

Cat. No. B3161315
CAS RN: 869789-21-9
M. Wt: 176.17 g/mol
InChI Key: QXIYQLIXYSZFDP-UHFFFAOYSA-N
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Description

“1-(3-Aminofuro[3,2-b]pyridin-2-yl)ethanone” is a chemical compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .

Scientific Research Applications

Heterocyclic Compounds in Drug Discovery and Chemical Synthesis

  • Bioactive Heterocyclic Compounds : Heterocyclic compounds, such as coumarins and their derivatives, have shown a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. They are essential in the pharmaceutical industry, serving as precursors or active components in drug synthesis (Jules Yoda, 2020).

  • Heterocyclic Compounds in Catalysis : The review on pyrazolo[3,4-b]pyridine kinase inhibitors highlights the versatility of heterocyclic scaffolds in designing kinase inhibitors, pointing out the potential of such structures in medicinal chemistry and drug development (Steve Wenglowsky, 2013).

  • Synthetic Applications of Heterocycles : Propargylic alcohols' reactivity, used to construct pyridines and quinolines, underscores the synthetic utility of heterocyclic compounds in producing complex molecules with significant biological activities (Surabhi Mishra, Sindoori R Nair, Beeraiah Baire, 2022).

  • Heterocyclic N-oxide Molecules : Emphasizing their importance in organic synthesis, catalysis, and drug applications, heterocyclic N-oxides, including pyridine derivatives, have been utilized for their biological significance and role in developing new chemistry methodologies (Dongli Li et al., 2019).

Safety and Hazards

The safety data sheet for “1-(3-Aminofuro[3,2-b]pyridin-2-yl)ethanone” indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

properties

IUPAC Name

1-(3-aminofuro[3,2-b]pyridin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5(12)9-7(10)8-6(13-9)3-2-4-11-8/h2-4H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIYQLIXYSZFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=C(O1)C=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00728434
Record name 1-(3-Aminofuro[3,2-b]pyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00728434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

869789-21-9
Record name 1-(3-Aminofuro[3,2-b]pyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00728434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Aminofuro[3,2-b]pyridin-2-yl)ethanone
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1-(3-Aminofuro[3,2-b]pyridin-2-yl)ethanone
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1-(3-Aminofuro[3,2-b]pyridin-2-yl)ethanone
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1-(3-Aminofuro[3,2-b]pyridin-2-yl)ethanone
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1-(3-Aminofuro[3,2-b]pyridin-2-yl)ethanone
Reactant of Route 6
1-(3-Aminofuro[3,2-b]pyridin-2-yl)ethanone

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